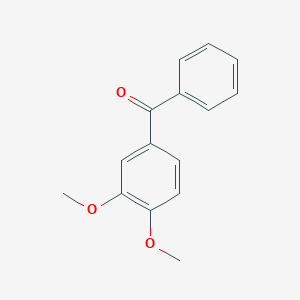

3,4-Dimethoxybenzophenone

概要

説明

3,4-Dimethoxybenzophenone is used in organic synthesis and acts as a pharmaceutical intermediate. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also an ultraviolet-absorbing additive in plastic products .

Synthesis Analysis

One method of synthesizing 3,4-Dimethoxybenzophenone involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .Molecular Structure Analysis

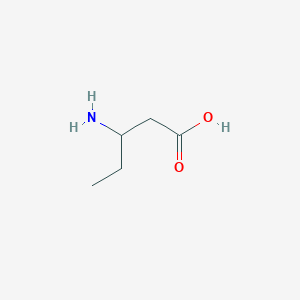

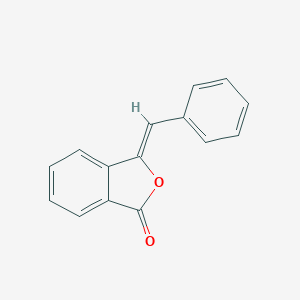

The molecular formula of 3,4-Dimethoxybenzophenone is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da .Chemical Reactions Analysis

3,4-Dimethoxybenzophenone can undergo selective hydrogenation in a liquid phase over a Pd/C catalyst in a slurry reactor . It can also participate in photodecarboxylation reactions .Physical And Chemical Properties Analysis

3,4-Dimethoxybenzophenone has a density of 1.1±0.1 g/cm3, a boiling point of 380.7±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 62.9±3.0 kJ/mol, and it has a flash point of 175.5±11.5 °C . The index of refraction is 1.557, and it has a molar refractivity of 69.4±0.3 cm3 .科学的研究の応用

Organic Synthesis

“3,4-Dimethoxybenzophenone” is used in organic synthesis . It acts as a key intermediate in the synthesis of various organic compounds due to its unique chemical structure .

Pharmaceutical Intermediate

It also serves as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to can vary widely based on the needs of the pharmaceutical industry.

Agrochemicals Production

This compound is an important raw material in the production of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers that are used in agriculture to enhance crop yield and protect crops from pests.

Dyestuff Production

“3,4-Dimethoxybenzophenone” is used in the production of dyestuffs . Dyestuffs are substances that impart color to a material. The compound can contribute to the chemical reactions that produce these colors.

VOC Adsorption and Desorption

A study utilized “3,4-Dimethoxybenzophenone” functionalized magnetic nanoparticles as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene, which are volatile organic compounds (VOCs) . The study found that these nanoparticles had excellent adsorption capacity and high reproducibility .

Selective Hydrogenation

“3,4-Dimethoxybenzophenone” has been used in selective hydrogenation processes . In these processes, the compound is selectively reduced by adding hydrogen atoms to its structure. This can be used to create new compounds with different properties.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用機序

Target of Action

3,4-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives are known to interact with proteins such as serum albumin and collagen .

Mode of Action

It is known that benzophenone derivatives can undergo substitution reactions based on the binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the bioenrichment and toxicity of the compound .

Pharmacokinetics

It is known that the liver metabolites of certain benzophenone derivatives are less toxic, which reduces the potential risk of human metabolism .

Result of Action

It is known that certain benzophenone derivatives can reduce bioenrichment and toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethoxybenzophenone. For instance, the molecular modification scheme of benzophenone derivatives has been found to be environment-friendly .

特性

IUPAC Name |

(3,4-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNOATOQNSHEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301689 | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxybenzophenone | |

CAS RN |

4038-14-6 | |

| Record name | 4038-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method for synthesizing 3,4-Dimethoxybenzophenone according to the provided research?

A: While the provided research doesn't directly focus on the synthesis of 3,4-Dimethoxybenzophenone itself, one study investigates the synthesis of Dimethomorph, a fungicide derived from 4-chloro-3,4-dimethoxybenzophenone. [] This research highlights an optimized method using sodium hydroxide as a catalyst and n-octane as a solvent. [] Achieving an 88% yield, this method proves highly efficient for Dimethomorph synthesis. [] Further research may explore adapting this method for the direct synthesis of 3,4-Dimethoxybenzophenone.

Q2: How does the choice of solvent impact the hydrogenation of 3,4-Dimethoxybenzophenone?

A: Research indicates that the solvent plays a crucial role in the selective hydrogenation of 3,4-Dimethoxybenzophenone to 3,4-Dimethoxybenzhydrol. [] Comparing various solvents like methanol, ethanol, 2-propanol, and tetrahydrofuran (THF), the study identified THF as the most effective. [] When using a 5% w/w Pd/C catalyst in THF, the reaction achieved 100% conversion and 80% selectivity within an hour under specific conditions (0.5 MPa hydrogen pressure at 60°C). [] This highlights the importance of careful solvent selection for optimizing reaction efficiency and selectivity.

Q3: Are there any natural sources where 3,4-Dimethoxybenzophenone derivatives are found?

A: While the provided research doesn't explicitly mention natural sources of 3,4-Dimethoxybenzophenone, one study focuses on isolating phenolic compounds from the flowers of Rhynchosia suaveolens (Fabaceae). [] Interestingly, this study identified a new benzophenone derivative, 2-hydroxy-3,4-dimethoxybenzophenone, alongside other known compounds. [] This finding suggests that naturally occurring derivatives of 3,4-Dimethoxybenzophenone may exist in plants and potentially possess valuable biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)